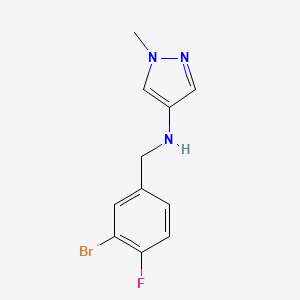
N-(3-bromo-4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine: is an organic compound that features a pyrazole ring substituted with a 3-bromo-4-fluorobenzyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromo-4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the 3-bromo-4-fluorobenzyl halide: This can be achieved by brominating 4-fluorotoluene using a brominating agent such as N-bromosuccinimide in the presence of a catalyst like azodiisobutyronitrile.
Nucleophilic substitution reaction: The 3-bromo-4-fluorobenzyl halide is then reacted with 1-methyl-1H-pyrazol-4-amine under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Oxidation and Reduction Reactions: The pyrazole ring and the benzyl group can participate in various oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Reactions: Products typically include derivatives where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzyl or pyrazole moieties.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Research:
Industry:
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which N-(3-bromo-4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-fluorobenzyl bromide: Shares the benzyl bromide moiety but lacks the pyrazole ring.
N-(3-Bromo-4-fluorobenzyl)-4-(2-furyl)-2-butanamine: Contains a different amine and aromatic substituent.
Uniqueness: N-(3-bromo-4-fluorobenzyl)-1-methyl-1H-pyrazol-4-amine is unique due to the combination of the pyrazole ring and the 3-bromo-4-fluorobenzyl group, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]-1-methylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3/c1-16-7-9(6-15-16)14-5-8-2-3-11(13)10(12)4-8/h2-4,6-7,14H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRXDFURLJGDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC(=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2475120.png)
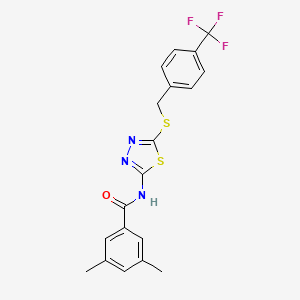
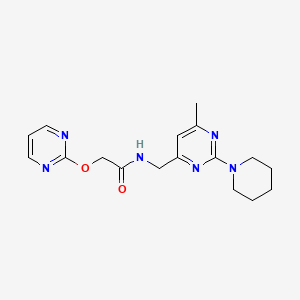
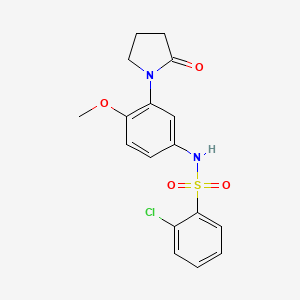
![1-(5-chloro-2-methylphenyl)-4-[4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine](/img/structure/B2475125.png)
![4-(5,6-dimethyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide](/img/structure/B2475127.png)
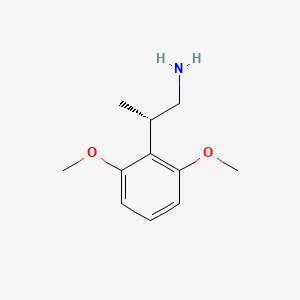
![N-[3-(1H-imidazol-1-yl)propyl]-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2475129.png)
![N-ethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B2475135.png)
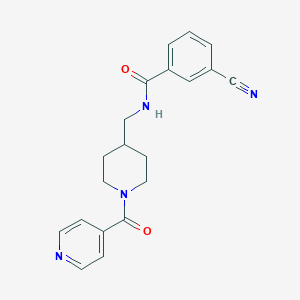
![N-(6-oxo-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazol-5-yl)benzenecarboxamide](/img/structure/B2475137.png)
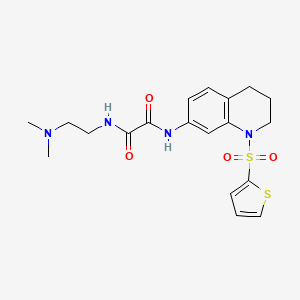

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide](/img/structure/B2475143.png)
